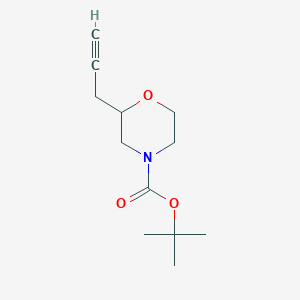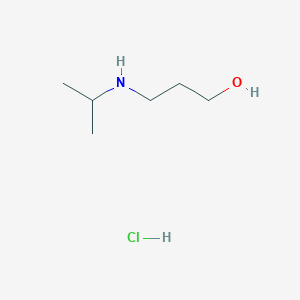
3-(Isopropylamino)-1-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Isopropylamino)-1-propanol hydrochloride” is a chemical compound with the molecular formula C6H15NO.ClH . It is also known as “®-1-isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride” or “D-propranolol hydrochloride” with a molecular weight of 259.3 .
Synthesis Analysis
The synthesis of similar compounds involves catalytic hydrogenation processes . For instance, the synthesis of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride .Molecular Structure Analysis
The molecular structure of “3-(Isopropylamino)-1-propanol hydrochloride” can be represented by the formula C6H15NO.ClH . The compound has a molecular weight of 153.65 .科学的研究の応用
Biomedical Applications
One of the primary areas of research involving "3-(Isopropylamino)-1-propanol hydrochloride" is in the field of biomedical applications. For instance, the development of poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels, which can copolymerize and graft with synthetic polymers and biomolecules, is of significant interest. PNIPAAm-based hydrogels are extensively investigated for their potential in controlled drug delivery, tissue engineering, regenerative medicine, and as smart encapsulation materials for cells due to their thermal stimuli response. The ability of these hydrogels to incorporate "3-(Isopropylamino)-1-propanol hydrochloride" in their synthesis enhances their biomedical applications, making them promising materials for future medical devices and therapies (Lanzalaco & Armelin, 2017).
Chemical Synthesis and Reactions
"3-(Isopropylamino)-1-propanol hydrochloride" is also involved in chemical synthesis and reactions. For example, it plays a role in the facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This method is highlighted for its simplicity, environmental friendliness, and efficiency in producing heterocycles by multi-component reactions, showcasing the compound's versatility in chemical synthesis (Laroum et al., 2019).
Environmental and Safety Studies
Research on "3-(Isopropylamino)-1-propanol hydrochloride" extends to environmental and safety studies, particularly in the context of its use and potential hazards in industrial processes. Studies focusing on the explosion hazards of mixing chemicals, including isopropanol, highlight the importance of understanding chemical interactions and safety protocols to prevent accidents in industrial settings. This research underscores the need for comprehensive safety measures and the careful handling of chemical compounds to ensure workplace safety (Hedlund et al., 2014).
Safety and Hazards
作用機序
Target of Action
3-(Isopropylamino)-1-propanol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating the heart rate and force of contraction, as well as smooth muscle relaxation in the bronchi and gastrointestinal tract .
Mode of Action
As a non-selective beta-adrenergic agonist, Isoprenaline interacts with its targets by mimicking the action of epinephrine and norepinephrine, the body’s natural catecholamines . It binds to the beta-adrenergic receptors, leading to an increase in cyclic AMP levels within the cells. This results in relaxation of smooth muscle in the bronchi and gastrointestinal tract, and an increase in heart rate and force of contraction .
Biochemical Pathways
The primary biochemical pathway affected by Isoprenaline is the cyclic AMP (cAMP) pathway . Upon binding to the beta-adrenergic receptors, Isoprenaline stimulates the production of cAMP, an important second messenger involved in many biological processes. Increased cAMP levels lead to activation of protein kinase A, which in turn phosphorylates various target proteins, leading to physiological responses such as increased heart rate and relaxation of smooth muscle .
Pharmacokinetics
Isoprenaline has a short duration of action as it is rapidly cleared . Its pharmacokinetic properties are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is affected by its rapid clearance from the body, which is why it is often administered intravenously for immediate effect .
Result of Action
The molecular and cellular effects of Isoprenaline’s action include increased heart rate and cardiac output, and relaxation of smooth muscle in the bronchi and gastrointestinal tract . These effects can be beneficial in treating conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoprenaline. For instance, the presence of other drugs can affect its action. Beta-adrenergic blocking drugs may reduce the cardiostimulating and bronchodilating effects of Isoprenaline . Furthermore, the compound’s stability can be affected by factors such as temperature and pH.
特性
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)7-4-3-5-8;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKLBNLPWBZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)-1-propanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

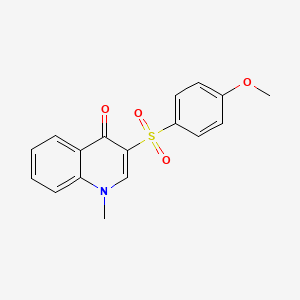
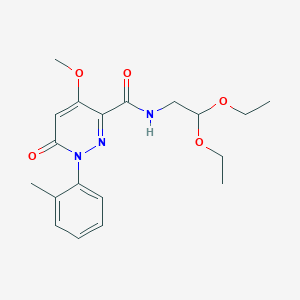
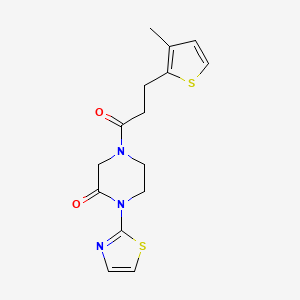
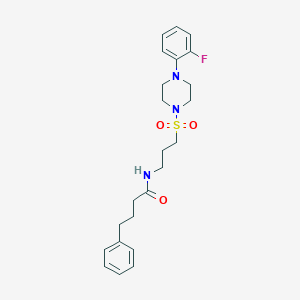
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
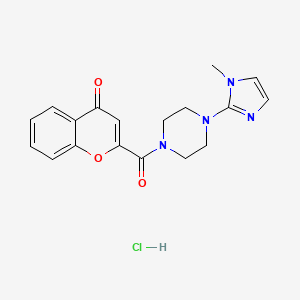

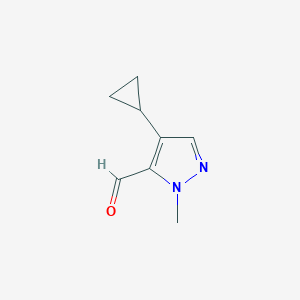
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)
